5-Bromo-4-chloro-2-fluorobenzamide

Chemoselective synthesis Suzuki–Miyaura coupling Polyhalogenated aromatics

Constructing diverse benzamide libraries often requires multiple starting materials and cumbersome protecting-group strategies-mono-/di-halogenated analogs lack orthogonal reactivity, adding steps and cost. • This tri-halogenated scaffold (Br >> Cl > F reactivity hierarchy) enables sequential, chemoselective Suzuki-Miyaura coupling: first at C5-Br, then at C4-Cl. • Fragment-sized (MW 252.47; TPSA 43.1 Ų) for FBDD campaigns; ≥98% purity available for sensitive applications. • One building block replaces multiple intermediates, streamlining library synthesis and reducing inventory complexity.

Molecular Formula C7H4BrClFNO
Molecular Weight 252.47 g/mol
CAS No. 1532518-77-6
Cat. No. B1447015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-fluorobenzamide
CAS1532518-77-6
Molecular FormulaC7H4BrClFNO
Molecular Weight252.47 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)F)C(=O)N
InChIInChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12)
InChIKeyCYAYBPWXTDFNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-fluorobenzamide: Tri-Halogenated Building Block


5-Bromo-4-chloro-2-fluorobenzamide (CAS 1532518-77-6) is a polyhalogenated benzamide derivative bearing bromine, chlorine, and fluorine substituents at the 5-, 4-, and 2-positions of the aromatic ring, respectively (C₇H₄BrClFNO; MW 252.47 g/mol) . It is supplied as a research-grade solid with purities of 95–98% by multiple vendors . Unlike mono- or di-halogenated benzamide analogs, the presence of three distinct halogen atoms with divergent reactivities enables sequential, chemoselective functionalization in cross-coupling and nucleophilic aromatic substitution reactions [1], making this compound a versatile intermediate in medicinal chemistry and agrochemical discovery pipelines.

Workflow
Sequential chemoselective cross-coupling synthesis
Selection
Tri-halogenated benzamide building block with orthogonal reactivity
Use Context
Medicinal chemistry and agrochemical intermediate discovery

5-Bromo-4-chloro-2-fluorobenzamide: Irreplaceable for Chemoselective Synthesis


Generic substitution with mono- or di-halogenated benzamide analogs, such as 5-bromo-2-fluorobenzamide or 2-fluorobenzamide, forfeits the unique orthogonal reactivity profile conferred by three differentially reactive halogens on a single aromatic scaffold . The established reactivity hierarchy in palladium-catalyzed cross-coupling—Br >> Cl > F—means that in 5-bromo-4-chloro-2-fluorobenzamide, the C–Br bond at position 5 serves as the primary reactive handle for selective Suzuki–Miyaura coupling, while the C–Cl bond at position 4 remains available for subsequent orthogonal transformations [1]. This sequential reaction capability is absent in analogs lacking either the bromine or chlorine substituent, forcing the use of additional synthetic steps, protecting group strategies, or alternative, costlier intermediates to achieve the same molecular complexity .

Mono-/di-halogenated analogs Lack the three differentially reactive halogens; sequential functionalization capability may not transfer, potentially adding synthetic steps.
Regioisomer substitution Altered halogen positions may shift steric and electronic profiles, requiring re-optimization of first coupling selectivity.
Single reactive site compounds Force linear synthesis strategies; per-reactive-site cost context and inventory complexity may differ significantly.

5-Bromo-4-chloro-2-fluorobenzamide: Differentiation Evidence vs. Closest Analogs


Sequential Chemoselective Cross-Coupling

5-Bromo-4-chloro-2-fluorobenzamide enables sequential, chemoselective Suzuki–Miyaura cross-coupling due to the significant reactivity difference between aryl bromides and aryl chlorides. Under standard Pd(0) catalysis, the C–Br bond at the 5-position reacts preferentially over the C–Cl bond at the 4-position, consistent with the well-established oxidative addition selectivity order of I > OTf ≥ Br >> Cl [1]. In contrast, the mono-brominated analog 5-bromo-2-fluorobenzamide (CAS 214210-17-0) offers only a single C–Br reactive site , and the regioisomer 4-bromo-5-chloro-2-fluorobenzamide (CAS 2091949-28-7) places the more reactive bromine adjacent to the amide at position 4, altering the steric and electronic environment for the first coupling step .

Sequential Chemoselective Cross-Coupling
Class-level inference
Target has 2 sequentially addressable Pd-catalyzed cross-coupling sites (C-Br, C-Cl) vs. 1 for mono-brominated analog. Reported reactivity hierarchy: I > OTf ≥ Br >> Cl.
Supports convergent synthetic strategy review.
Class-level inference based on reactivity hierarchy. Pd(0) catalysis.
Chemoselective synthesis Suzuki–Miyaura coupling Polyhalogenated aromatics Orthogonal functionalization

Lipophilicity Comparison vs. Regioisomer

The computed partition coefficient (XLogP) of 5-bromo-4-chloro-2-fluorobenzamide is 2.2 , compared to a measured LogP of 2.34 for the regioisomer 4-bromo-5-chloro-2-fluorobenzamide (CAS 2091949-28-7) where the bromine and chlorine positions are swapped . This ΔLogP of approximately 0.14 units, while modest, reflects the differential impact of halogen positioning on overall molecular hydrophobicity. For context, the simpler analog 2-fluorobenzamide (CAS 445-28-3, MW 139.13) has a significantly lower LogP (~0.6–0.9 estimated), illustrating that the tri-halogenation pattern of the target compound provides substantially increased lipophilicity [1].

Lipophilicity Comparison vs. Regioisomer
Cross-study comparable
Target XLogP = 2.2. Regioisomer LogP = 2.34 (Δ ≈ -0.14). 2-Fluorobenzamide estimated LogP ~0.6–0.9.
Isomer-specific lipophilicity context to review.
Data to verify: computed vs. vendor-reported values.
Lipophilicity Drug-likeness Physicochemical properties Halogen substitution pattern

Cost per Reactive Halogen Site

The catalog price of 5-bromo-4-chloro-2-fluorobenzamide is €313 per gram, while the mono-brominated analog 5-bromo-2-fluorobenzamide (CAS 214210-17-0) lists at €186 per gram from the same supplier (CymitQuimica / Apollo Scientific) . Normalizing for the number of Pd-catalyzed cross-coupling sites (Br and Cl), the target compound delivers two addressable reactive handles at €157 per reactive site, compared to €186 per single reactive site for the mono-brominated analog—a ~16% lower cost per synthetic handle .

Cost per Reactive Halogen Site
Reported
€157 per reactive site for target (2 sites) vs. €186 per site for mono-brominated analog. Reported 1 g pack catalog pricing.
Procurement value context for building block selection.
Catalog pricing snapshot; subject to change. Supplier review needed.
Procurement economics Cost per synthetic handle Building block value Inventory optimization

Supplier Purity Benchmarking

Commercially available 5-bromo-4-chloro-2-fluorobenzamide is offered at two distinct purity tiers: 98% (Leyan, Product No. 1583420) and 95% (AKSci, Cat. 2888EB) . The 3-percentage-point purity differential can be significant in applications requiring high stoichiometric precision—such as fragment-based library construction, where 5% impurities may introduce confounding false positives in primary screens [1]. In comparison, the regioisomer 4-bromo-5-chloro-2-fluorobenzamide is listed at 98% purity (Fluorochem) , while the mono-brominated analog 5-bromo-2-fluorobenzamide is offered at 96% , indicating that the target compound's 98% specification is competitive within the polyhalogenated benzamide class.

Supplier Purity Benchmarking
Reported
Target available at 98% (Leyan) and 95% (AKSci). Regioisomer reported at 98%. Mono-brominated analog reported at 96%.
Purity tier selection may influence synthetic reproducibility.
Vendor specification review; batch COA verification recommended.
Chemical purity Supplier comparison Quality assurance Procurement specification

Polar Surface Area and Hydrogen Bonding

5-Bromo-4-chloro-2-fluorobenzamide has a computed topological polar surface area (TPSA) of 43.1 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors . The regioisomer 4-bromo-5-chloro-2-fluorobenzamide (CAS 2091949-28-7) reports 1 H-bond donor and 1 H-bond acceptor from vendor specifications , suggesting that the amide group's interaction with the ortho-fluorine and the ring halogen pattern influences the effective hydrogen bonding capacity. This TPSA value falls well within the Veber rule threshold of <140 Ų for oral bioavailability, making the compound a suitable building block for drug-like molecule construction [1]. The TPSA of 43.1 Ų is notably higher than that of simpler benzamide fragments (e.g., benzamide itself, TPSA ~43.1 Ų with no halogens), indicating that the halogen substituents do not substantially alter polar surface area despite increasing molecular weight and lipophilicity.

Polar Surface Area and H-Bonding
Cross-study comparable
Target TPSA = 43.1 Ų; HBD = 1; HBA = 2. Regioisomer reported HBA = 1. TPSA unchanged vs. unsubstituted benzamide.
Permeability property context; HBA difference may require review.
Computed values; ligand interaction potential is context-dependent.
Topological polar surface area Hydrogen bonding Drug-likeness Bioavailability prediction

5-Bromo-4-chloro-2-fluorobenzamide: Applications in Drug Discovery and Chemical Biology


Sequential Suzuki–Miyaura Diversification

Medicinal chemistry teams constructing biaryl or heteroaryl libraries can exploit the chemoselectivity of 5-bromo-4-chloro-2-fluorobenzamide to perform a first Suzuki coupling at the C5–Br position with a boronic acid partner, followed by a second, orthogonal coupling at the C4–Cl position under more forcing conditions or with a different catalyst system [1]. This sequential strategy enables the rapid generation of diversely substituted benzamide scaffolds from a single building block, reducing the number of starting materials that must be maintained in inventory and simplifying the synthetic logistics of library production .

Fragment-Based Drug Discovery

With a molecular weight of 252.47 g/mol and a TPSA of 43.1 Ų, 5-bromo-4-chloro-2-fluorobenzamide qualifies as a fragment-sized molecule (<300 Da) suitable for fragment-based screening campaigns . Its three halogen substituents provide multiple vectors for fragment elaboration upon identification of a binding hit, while the amide functional group can engage in hydrogen bonding with target proteins. The 98% purity grade from select suppliers is strongly recommended for FBDD applications to minimize false positives from impurities in primary screens .

Agrochemical Intermediate Synthesis

Patent literature frequently describes polyhalogenated benzamides as key intermediates in the synthesis of agrochemical active ingredients, including fungicidal and insecticidal benzamide derivatives [2]. The tri-halogen substitution pattern of 5-bromo-4-chloro-2-fluorobenzamide provides synthetic access to N-substituted benzamides with controlled halogen retention or displacement, enabling fine-tuning of physicochemical properties such as LogP and metabolic stability that are critical for field performance of crop protection agents .

Kinase Inhibitor Scaffold Construction

Benzamide cores are prevalent in kinase inhibitor pharmacophores, particularly in type II inhibitors that bind to the DFG-out conformation. The ortho-fluorine substituent in 5-bromo-4-chloro-2-fluorobenzamide can act as a directing group for C–H activation or influence the conformation of the amide bond through electronic effects [3]. The sequential availability of C5–Br and C4–Cl coupling sites allows medicinal chemists to independently optimize the hinge-binding motif and the solvent-exposed region of the inhibitor, respectively, using a single advanced intermediate .

Application
Selection Property
Validation Focus
Sequential Suzuki–Miyaura diversification
Orthogonal reactivity of C-Br and C-Cl sites
Chemoselectivity and step-efficiency review
Fragment-based discovery
Fragment-compliant MW and TPSA profile
Rule-of-three and library purity context
Agrochemical intermediate synthesis
Tri-halogen pattern for controlled derivatization
Halogen retention and physicochemical tuning
Kinase inhibitor scaffold construction
Sequential coupling and ortho-fluoro directing effect
Hinge-binding motif and solvent-exposed region optimization

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